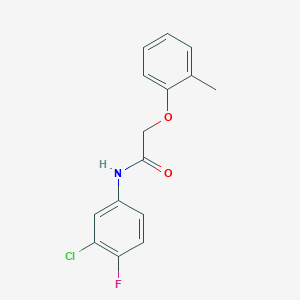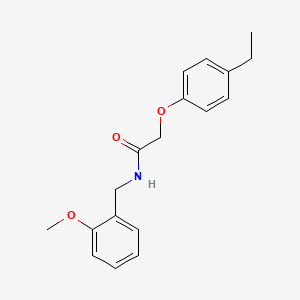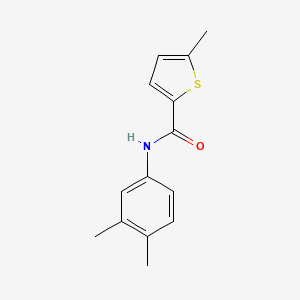
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide works by selectively inhibiting the TYK2 kinase, which is involved in the signaling pathways of several cytokines that play a key role in autoimmune diseases. By blocking the activity of TYK2, 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide can reduce inflammation and prevent tissue damage in affected organs.
Biochemical and physiological effects:
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide has been shown to effectively reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In addition, it has been shown to be well-tolerated and has a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide in lab experiments is its specificity for the TYK2 kinase, which allows for precise modulation of the signaling pathways involved in autoimmune diseases. However, one limitation is that the compound is still in clinical trials, and its efficacy and safety in humans have not yet been fully established.
Direcciones Futuras
There are several potential future directions for research on 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide. One area of focus could be on optimizing the compound's pharmacokinetic properties to improve its efficacy and safety in humans. Another area of interest could be on exploring the potential use of 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide in other autoimmune diseases beyond psoriasis and lupus. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its effects on the immune system.
Métodos De Síntesis
The synthesis of 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-nitrobenzaldehyde, which is then reacted with morpholine to form 4-(4-morpholinylmethyl)-3-nitrobenzaldehyde. This intermediate is then reacted with benzoyl chloride to form the final product, 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide has been shown to be a potent inhibitor of the TYK2 kinase, which plays a key role in the signaling pathways involved in autoimmune diseases. Preclinical studies have demonstrated that 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide can effectively reduce inflammation and prevent tissue damage in animal models of psoriasis and lupus.
Propiedades
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-16-2-1-3-17(12-16)21(23)24)15-6-4-14(5-7-15)13-20-8-10-25-11-9-20/h1-7,12H,8-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVICMCQCSVQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[(4-tert-butylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5771892.png)
![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)



![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)